
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a hydroxypropan-2-yl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with appropriate reagents to introduce the fluoro and hydroxypropan-2-yl substituents. One common method involves the use of Suzuki-Miyaura coupling reactions, where the phenylboronic acid derivative is coupled with a fluoro-substituted aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high yields. The use of automated systems also minimizes the risk of human error and enhances the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydroxy compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids, such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction of the fluoro group results in hydroxy-substituted compounds .
Aplicaciones Científicas De Investigación
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluoro and hydroxypropan-2-yl substituents enhance the compound’s binding affinity and specificity for its targets, thereby modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the fluoro and hydroxypropan-2-yl substituents, making it less specific in its interactions.
2-Fluoro-5-(hydroxymethyl)phenylboronic acid: Similar structure but with a hydroxymethyl group instead of a hydroxypropan-2-yl group.
3-Formylphenylboronic acid: Contains a formyl group instead of the fluoro and hydroxypropan-2-yl groups.
Uniqueness
(3-Fluoro-5-(2-hydroxypropan-2-yl)phenyl)boronic acid is unique due to the presence of both fluoro and hydroxypropan-2-yl substituents, which confer distinct chemical properties and reactivity. These substituents enhance the compound’s stability, binding affinity, and specificity, making it a valuable reagent in various scientific applications .
Propiedades
Fórmula molecular |
C9H12BFO3 |
|---|---|
Peso molecular |
198.00 g/mol |
Nombre IUPAC |
[3-fluoro-5-(2-hydroxypropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-9(2,12)6-3-7(10(13)14)5-8(11)4-6/h3-5,12-14H,1-2H3 |
Clave InChI |
JJVRONDZSGZMJN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)F)C(C)(C)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


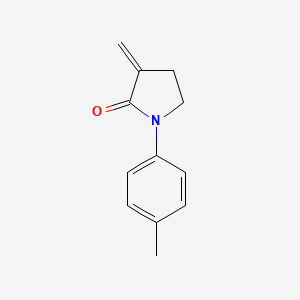
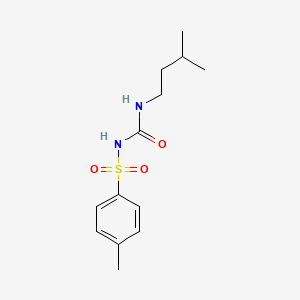
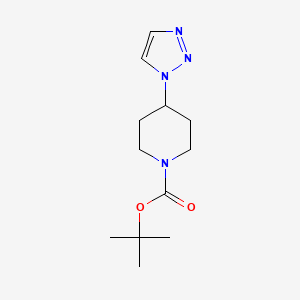

![2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B13996627.png)
![1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B13996628.png)
![1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)](/img/structure/B13996634.png)

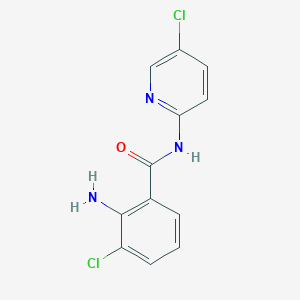
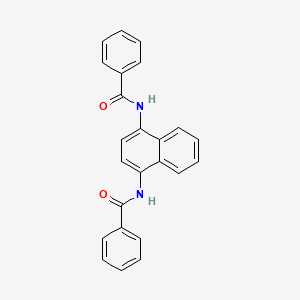
![3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13996643.png)

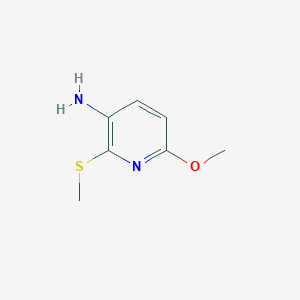
![3-Chloro-N-{[(4-chlorophenyl)sulfanyl]methyl}aniline](/img/structure/B13996652.png)
